molecular formula C12H19NO B13215675 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol

4-{[(3-Methylphenyl)methyl]amino}butan-2-ol

Cat. No.: B13215675
M. Wt: 193.28 g/mol
InChI Key: FSHZRDWWCIGLRQ-UHFFFAOYSA-N
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Description

4-{[(3-Methylphenyl)methyl]amino}butan-2-ol is an organic compound that belongs to the class of amines and alcohols It features a butanol backbone with a methylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 3-methylbenzylamine with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the alcohol group. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as crystallization or large-scale chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Methylphenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-{[(3-Methylphenyl)methyl]amino}butan-2-one or 4-{[(3-Methylphenyl)methyl]amino}butanoic acid.

    Reduction: Formation of 4-{[(3-Methylphenyl)methyl]amino}butane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{[(3-Methylphenyl)methyl]amino}butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of both amino and alcohol functional groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Methylphenyl)amino]phenol: Shares a similar aromatic amine structure but differs in the position of the functional groups.

    2-(4-Methylphenyl)butan-2-ol: Similar backbone but lacks the amino group.

    4-Amino-3-methylphenol: Contains an amino group attached to a methylphenyl ring but differs in the overall structure.

Uniqueness

4-{[(3-Methylphenyl)methyl]amino}butan-2-ol is unique due to the presence of both an amino and an alcohol group on the butanol backbone, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-[(3-methylphenyl)methylamino]butan-2-ol

InChI

InChI=1S/C12H19NO/c1-10-4-3-5-12(8-10)9-13-7-6-11(2)14/h3-5,8,11,13-14H,6-7,9H2,1-2H3

InChI Key

FSHZRDWWCIGLRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCC(C)O

Origin of Product

United States

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